molecular formula C17H18BrN3O2 B2946697 6-(2-bromoethyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione CAS No. 587009-76-5

6-(2-bromoethyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

货号: B2946697
CAS 编号: 587009-76-5
分子量: 376.254
InChI 键: DIRXXXHQOBNPSU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(2-bromoethyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine-dione core. Key structural features include:

  • Positions 1 and 3: Methyl groups, enhancing steric protection and metabolic stability.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a precursor for covalent inhibitors or alkylating agents. Its reactivity is influenced by the electron-withdrawing effects of the dione system and the electron-donating methyl groups .

属性

IUPAC Name

6-(2-bromoethyl)-1,3-dimethyl-5-(4-methylphenyl)pyrrolo[3,4-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O2/c1-11-4-6-12(7-5-11)15-14-13(10-21(15)9-8-18)19(2)17(23)20(3)16(14)22/h4-7,10H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRXXXHQOBNPSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C(=CN2CCBr)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-bromoethyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione typically involves multiple steps:

    Formation of the Pyrrolopyrimidine Core: The initial step involves the construction of the pyrrolopyrimidine core. This can be achieved through a cyclization reaction of appropriate precursors, such as 4-methylbenzaldehyde, ethyl acetoacetate, and guanidine, under acidic or basic conditions.

    Bromination: The introduction of the bromoethyl group is usually carried out via a bromination reaction. This involves the use of reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

    Methylation: The dimethyl substitutions are introduced through methylation reactions, which can be performed using methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scalability.

化学反应分析

Types of Reactions

    Substitution Reactions: The bromine atom in the bromoethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyrimidine ring and the methyl groups.

    Coupling Reactions: The aromatic ring allows for coupling reactions, such as Suzuki or Heck coupling, to introduce additional functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while oxidation can produce carboxylic acids or ketones.

科学研究应用

6-(2-bromoethyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a complex organic compound with potential applications in pharmaceutical development. Its unique structure, featuring a pyrrolo-pyrimidine framework, is often associated with biological activity, making it a subject of interest in medicinal chemistry.

Basic Information:

  • CAS Number: 587009-76-5
  • Molecular Formula: C17H18BrN3O2
  • Molecular Weight: 376.25 g/mol
  • Identifier: BB01-0069

Potential Applications

6-(2-bromoethyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione's primary applications lie within medicinal chemistry and drug development. Potential uses include:

  • Building blocks for synthesizing biologically active compounds: It can be utilized as a key intermediate in creating more complex molecules with desired therapeutic effects.
  • Research Tools: This compound can serve as a valuable tool in chemical biology for studying molecular interactions and biological pathways.
  • Drug Discovery: It can be screened for potential therapeutic activity against various diseases.

Pharmacodynamics

Data on its pharmacodynamics suggest that it may act by inhibiting certain pathways critical for cell proliferation or survival, making it a candidate for further investigation in therapeutic contexts.

Structure and Function

作用机制

The mechanism of action of 6-(2-bromoethyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the pyrrolopyrimidine core play crucial roles in binding to these targets, potentially inhibiting their activity. This interaction can disrupt specific biological pathways, leading to the compound’s observed effects.

相似化合物的比较

Table 1: Key Structural Features of Comparable Compounds

Compound Name / Core Structure Substituents Key Functional Groups Potential Reactivity/Applications
Target Compound: Pyrrolo[3,4-d]pyrimidine-dione 6-(2-bromoethyl), 1,3-dimethyl, 5-(4-methylphenyl) Bromoethyl, dione, methylphenyl Alkylation, covalent binding
Pyrimido[4,5-d]pyrimidin-2,4-dione () C-5/C-7 substitutions (uracil derivatives, spiro indole) Amino, spiro indole DNA intercalation, enzyme inhibition
Thieno[2,3-d]pyrimidine-2,4-dione () 6-(thiazol-4-yl), 3-phenyl, 5-methyl Thiazole, phenyl Antimicrobial activity
Pyrazolo[3,4-d]pyrimidin-4-one () 6-tert-butyl, 1-(4-fluoro-2-hydroxyphenyl) Fluorophenyl, hydroxyl Kinase inhibition
6-Amino-1-methyl-5-(methylamino)pyrimidine-dione () Amino, methylamino at C-5/C-6 Amino, methylamino Nucleoside analog synthesis

Key Observations:

Core Ring Systems: The target’s pyrrolo[3,4-d]pyrimidine-dione core is distinct from pyrimido[4,5-d]pyrimidines () and thieno[2,3-d]pyrimidines (). Pyrazolo[3,4-d]pyrimidinones () feature a pyrazole ring, which increases rigidity and hydrogen-bonding capacity via nitrogen atoms .

Substituent Effects: The 2-bromoethyl group at position 6 differentiates the target compound from analogs with benzyloxy () or thiazole substituents (). Bromine’s superior leaving-group ability (vs. chlorine in ) makes the target more reactive in alkylation reactions .

Synthetic Routes: The target compound likely requires alkylation steps for bromoethyl introduction, similar to the alkylation of thieno[2,3-d]pyrimidines with benzyl chlorides (). In contrast, pyrimido[4,5-d]pyrimidines () are synthesized via condensation of binucleophiles with aldehydes, a method unsuitable for bromoethyl incorporation .

Physicochemical Properties

  • Solubility: The target compound’s lipophilic 4-methylphenyl group likely reduces aqueous solubility compared to amino-substituted pyrimidine-diones (), which benefit from hydrogen-bonding amino groups .
  • Melting Points: Crystalline solids like thieno[2,3-d]pyrimidines () and the target compound may exhibit higher melting points than less rigid pyrimido[4,5-d]pyrimidines .

生物活性

The compound 6-(2-bromoethyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a member of the pyrrolo[3,4-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms of action, efficacy, and potential therapeutic applications.

Basic Information

PropertyValue
Compound Name 6-(2-bromoethyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
Molecular Formula C17 H18 Br N3 O2
Molecular Weight 376.25 g/mol
CAS Number 587009-76-5
Chemical Structure Chemical Structure

The biological activity of 6-(2-bromoethyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione primarily involves its role as a kinase inhibitor. Kinases are enzymes that phosphorylate proteins and play crucial roles in various cellular processes such as growth and proliferation. This compound has shown potential in inhibiting specific kinases associated with cancer cell proliferation.

Anticancer Activity

Research indicates that derivatives of pyrrolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance, compounds with similar structures have been reported to inhibit glycinamide ribonucleotide formyltransferase (GARFTase) and AICARFTase, leading to reduced proliferation in cancer cells. The inhibition mechanism often results in S-phase accumulation and apoptosis in tumor cells .

Case Studies and Research Findings

  • Antifolate Mechanism : A study on pyrrolo[2,3-d]pyrimidine antifolates demonstrated that these compounds can act as dual inhibitors of GARFTase and AICARFTase. This dual inhibition was linked to their ability to deplete ATP pools within cancer cells, leading to cell death .
  • Selectivity and Efficacy : Comparative studies have shown that compounds similar to 6-(2-bromoethyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione possess selectivity for certain cancer types. For example, pyrrolo[2,3-d]pyrimidines were effective against folate receptor (FR) α-expressing tumor cells .
  • In Vivo Studies : In vivo experiments involving animal models have indicated that compounds within this class can significantly inhibit tumor growth and improve survival rates when administered alongside conventional chemotherapy agents .

Toxicity and Side Effects

While promising in terms of efficacy against cancer cells, the toxicity profile of such compounds remains a critical consideration. Reports indicate that multi-targeted kinase inhibitors can lead to side effects such as myelosuppression and dermatologic toxicity due to their action on various kinases .

常见问题

Q. What are the optimal synthetic routes for preparing 6-(2-bromoethyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione?

Methodological Answer: The synthesis involves multi-step reactions, often starting with a pyrrolopyrimidine core. For example, alkylation of intermediates with bromoethyl groups can be achieved using potassium carbonate (K₂CO₃) in DMF as a base, as demonstrated in similar compounds . Key steps include:

Core formation : Cyclization of precursors like 3-phenyl-6-(α-bromoacetyl)-5-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione.

Alkylation : Reaction with bromoethylating agents (e.g., 2-bromoethyl chloride) under reflux in DMF .

Purification : Column chromatography with gradients of MeOH/CHCl₃ (1:19) yields crystalline solids (35–64% yields) .

Q. How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

  • 1H/13C NMR : Peaks for methyl groups (δ ~3.50 ppm), aromatic protons (δ ~7.23 ppm), and bromoethyl substituents (δ ~2.86–3.07 ppm) confirm regiochemistry .
  • HRMS : Use ESI+ mode to verify the molecular ion ([M+Na]+) with <5 ppm error (e.g., calc. 524.0256 vs. found 524.0259) .
  • X-ray crystallography : Resolve ambiguous stereochemistry (if crystalline) by comparing bond angles/distances to analogs .

Q. What stability considerations are critical for handling this compound?

Methodological Answer:

  • Thermal stability : Decomposition temperatures >300°C are common for pyrrolopyrimidine-diones, requiring storage below 25°C .
  • Light sensitivity : Store in amber vials to prevent bromoethyl group degradation.
  • Moisture : Use anhydrous solvents (e.g., DMSO-d6) for NMR to avoid hydrolysis .

Advanced Research Questions

Q. How does the bromoethyl group influence reactivity in downstream functionalization?

Methodological Answer: The bromoethyl group acts as a leaving site for nucleophilic substitution (SN2) or cross-coupling reactions (e.g., Suzuki-Miyaura). For example:

  • Alkylation : React with amines (e.g., benzylamine) in DMF/K₂CO₃ to form tertiary amines .
  • Click chemistry : Replace bromide with azide for copper-catalyzed cycloaddition .
    Monitor reaction progress via TLC (Rf ~0.17–0.21 in MeOH/CHCl₃) and confirm substitutions via HRMS .

Q. How can computational methods optimize reaction pathways for derivatives?

Methodological Answer:

  • Quantum mechanical calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states for bromoethyl substitution .
  • Reaction path screening : Combine quantum calculations with machine learning to predict optimal solvents/catalysts (e.g., acetic acid vs. DMF) .
  • SAR modeling : Correlate substituent electronic effects (e.g., 4-methylphenyl vs. fluorophenyl) with bioactivity using QSAR .

Q. How to resolve contradictions in biological activity data across structural analogs?

Methodological Answer:

  • Case study : Compare IC₅₀ values of bromoethyl derivatives with chloroethyl or methyl analogs. For example, 3-bromophenyl substituents may enhance kinase inhibition vs. 4-methylphenyl .
  • Data normalization : Account for assay variability (e.g., cell line differences) by using internal controls (e.g., staurosporine).
  • Crystallography : Resolve binding mode discrepancies by co-crystallizing with target proteins (e.g., kinases) .

Q. What strategies improve solubility for in vivo studies?

Methodological Answer:

  • Co-solvent systems : Use PEG-400/water (1:1) or cyclodextrin inclusion complexes.
  • Prodrug design : Introduce phosphate or ester groups at the 2,4-dione positions for hydrolysis in vivo .
  • Micellar encapsulation : Formulate with poloxamers (e.g., P188) to enhance bioavailability .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。